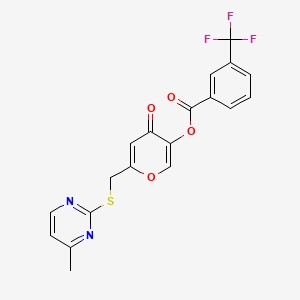

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

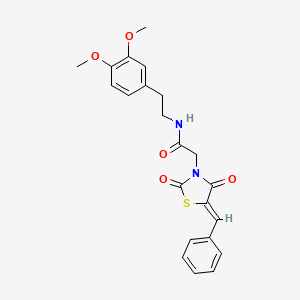

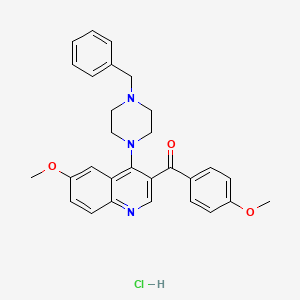

The compound “6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate” is a complex organic molecule that contains several functional groups. It has a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. Attached to this ring is a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a methyl group. The compound also contains a benzoate ester group and a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran and pyrimidine rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methyl group could have significant effects on the molecule’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzoate ester group could undergo hydrolysis to produce benzoic acid and an alcohol. The pyrimidine ring might be able to participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications

Synthesis of Novel Derivatives

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate has been utilized in the synthesis of various novel chemical compounds. For instance, its reactions with different active methylene compounds have been explored to create pyridopyrazolopyrimidine derivatives. Additionally, reactions with halo compounds have led to the production of imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives (Rateb, 2014).

Use in Heterocyclic Synthesis

The compound has been employed in the synthesis of heterocyclic systems. This includes the creation of benzoylamino substituted pyranopyrimidinones and pyranopyrazolones, showcasing its versatility in the construction of complex organic structures (Stanovnik, Svete, & Tiŝler, 1989).

Antimicrobial Activities

Some derivatives synthesized from this compound have shown significant antimicrobial activity. This highlights its potential utility in the development of new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).

Antibacterial Properties

Novel 6-Nitro-8-Pyridinyl Coumarin and 6-Nitro-8-PyranylCoumarin Derivatives, synthesized starting from this compound, have been evaluated for their antibacterial activity. Certain derivatives displayed promising antibacterial activity, indicating their potential in medicinal chemistry (El-Haggar et al., 2015).

Tubulin Polymerization Inhibition

Some indenopyrazoles derived from this compound have shown antiproliferative activity toward human cancer cells. This activity is attributed to their ability to inhibit tubulin polymerization, a critical process in cell division (Minegishi et al., 2015).

Future Directions

properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O4S/c1-11-5-6-23-18(24-11)29-10-14-8-15(25)16(9-27-14)28-17(26)12-3-2-4-13(7-12)19(20,21)22/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMHRNYDLKMSKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2824011.png)

![2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione](/img/structure/B2824012.png)

![9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2824022.png)

![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)